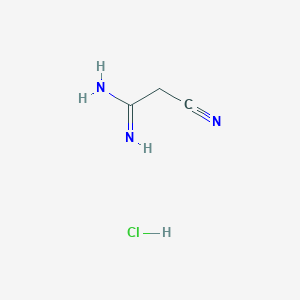

2-Cyanoethanimidamide hydrochloride

Descripción general

Descripción

2-Cyanoethanimidamide hydrochloride is a white crystalline compound with the molecular formula C₃H₆ClN₃ and a molecular weight of 119.55 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.

Métodos De Preparación

The synthesis of 2-Cyanoethanimidamide hydrochloride typically involves the reaction of cyanoacetamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles to achieve large-scale production.

Análisis De Reacciones Químicas

2-Cyanoethanimidamide hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with various nucleophiles to form substituted derivatives.

Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amides and acids.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the potential of 2-cyanoethanimidamide hydrochloride in the development of antitumor agents. For instance, derivatives of this compound have been synthesized and evaluated for their inhibitory effects on various cancer cell lines. Some derivatives exhibited promising results comparable to established chemotherapeutic agents like doxorubicin, indicating potential for further development in cancer treatment protocols .

Enzyme Inhibition Studies

The compound's structural properties make it a suitable candidate for studying enzyme interactions. It can serve as a substrate or inhibitor in biochemical assays designed to elucidate metabolic pathways and enzyme kinetics. This application is particularly relevant in pharmacology, where understanding drug-enzyme interactions is crucial for drug design.

Agricultural Applications

Pesticidal Properties

this compound has been explored for its fungicidal and pesticidal properties. Research indicates that derivatives of this compound can effectively combat various plant pathogens, making them valuable in agricultural pest management strategies. The effectiveness of these compounds at low application rates suggests they could be integrated into sustainable agricultural practices .

Herbicide Development

The compound's role in the synthesis of novel herbicides has also been investigated. By modifying its structure, researchers aim to enhance its efficacy against specific weed species while minimizing environmental impact. This aligns with current trends in developing selective herbicides that target undesirable plants without harming crops .

Biochemical Research

Metabolic Pathway Analysis

In biochemical research, this compound is employed to study metabolic pathways involving nitrogen-containing compounds. Its ability to participate in various chemical reactions makes it a useful tool for researchers investigating amino acid metabolism and related biochemical processes .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are integral to many biological activities. The versatility of this compound allows chemists to create a range of derivatives that can be screened for biological activity, enhancing its utility in drug discovery .

Table 1: Summary of Key Studies Involving this compound

Mecanismo De Acción

The mechanism of action of 2-Cyanoethanimidamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

2-Cyanoethanimidamide hydrochloride can be compared with other similar compounds such as:

Cyanoacetamide: A precursor in the synthesis of this compound.

Ethyl cyanoacetate: Another related compound used in similar synthetic applications.

N-Cyanoacetyl derivatives: These compounds share similar reactivity and applications in heterocyclic synthesis.

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research and industry.

Actividad Biológica

2-Cyanoethanimidamide hydrochloride, a compound with diverse biological activities, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyanoacetic acid with amines under acidic conditions. This method allows for the formation of derivatives that can exhibit varying biological activities. The compound's structure is characterized by a cyano group attached to an ethanimidamide backbone, which is crucial for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives containing the 2-cyanoacrylamide moiety have shown significant inhibitory effects on TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), which is involved in cell survival pathways. A derivative exhibited an IC50 value of 27 nM, indicating potent activity against cancerous cells through apoptosis induction .

Table 1: Anticancer Activity of 2-Cyanoethanimidamide Derivatives

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| 13h | TAK1 | 27 | Apoptosis induction via reversible covalent bonding |

2. Antibacterial and Antioxidant Activity

The antibacterial properties of related compounds have been explored, with some derivatives demonstrating effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined using the agar well-diffusion method, revealing moderate activity against these pathogens .

Table 2: Antibacterial Activity

| Compound | Bacteria | MIC (mg/mL) | Activity Level |

|---|---|---|---|

| 17a | E. coli ATCC 25922 | 100 | Moderate |

| 17a | P. aeruginosa ATCC 27853 | 100 | Significant |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Key Kinases : By targeting kinases like TAK1, the compound disrupts survival signaling pathways in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Certain derivatives have been shown to increase ROS levels in cancer cell lines, contributing to cytotoxicity .

- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes has been noted.

Case Studies

Several case studies illustrate the compound's efficacy in various biological contexts:

- A study involving human cancer cell lines demonstrated that specific derivatives could interrupt cell cycle progression and induce apoptosis through ROS generation .

- In vivo models have shown promise for the use of these compounds in treating chronic pain and other central nervous system disorders due to their action on voltage-gated sodium channels .

Propiedades

IUPAC Name |

2-cyanoethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.ClH/c4-2-1-3(5)6;/h1H2,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMYVUHMJXAXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-44-7 | |

| Record name | Ethanimidamide, 2-cyano-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyanoethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.